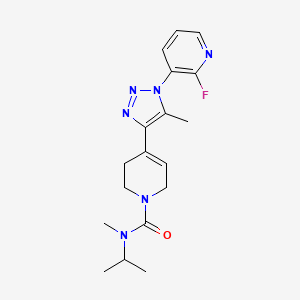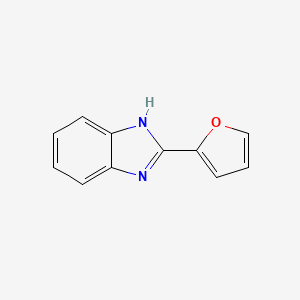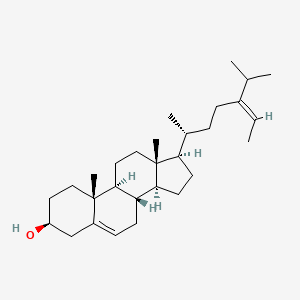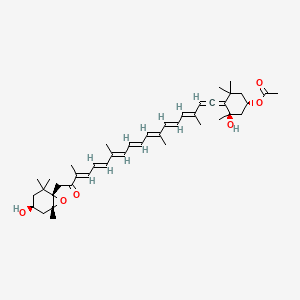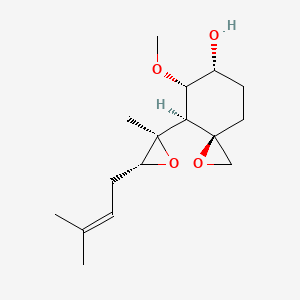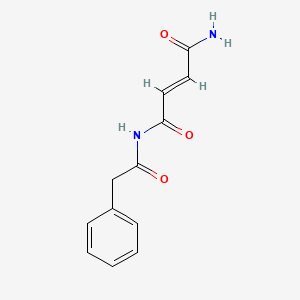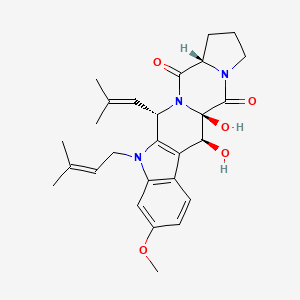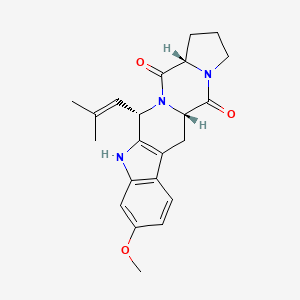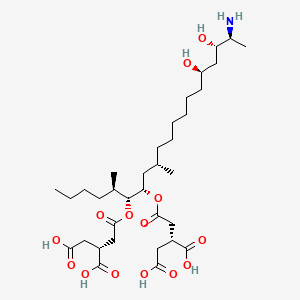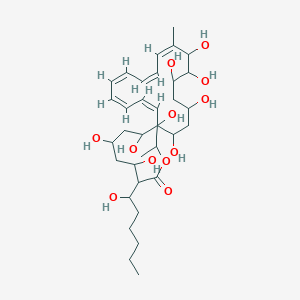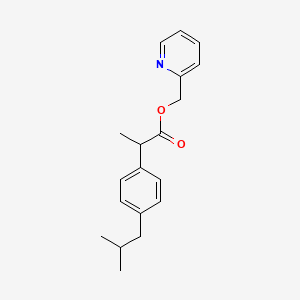
Ibuprofen piconol
概要
説明
Ibuprofen piconol is a non-steroidal, anti-inflammatory (NSAID) agent . It is used for the topical relief of primary thermal burns and sunburns . It is a chemically stable, slightly hygroscopic liquid that strongly partitions into the oil phase .
Synthesis Analysis
The synthesis of Ibuprofen piconol involves a green synthesis method . This method avoids the use of halogenating agents such as thionyl chloride which produce lots of toxic and harmful gases . The operation is simple, convenient, and safe, with a high reaction yield . The solvent and a dehydration condensation agent can be recycled and reused .
Molecular Structure Analysis
The molecular formula of Ibuprofen piconol is C19H23NO2 . Its molecular weight is 297.39 .
Chemical Reactions Analysis
The degradation of Ibuprofen has been studied using titanium dioxide as a photocatalyst . The degradation undergoes a series of elementary reactions in solution and on the surface . Three different radicals (OH, O2 and OOH) are produced in the reaction sequence and contribute strongly to the oxidation and mineralization of ibuprofen and by-products .
Physical And Chemical Properties Analysis
Ibuprofen piconol is a chemically stable, slightly hygroscopic liquid . It strongly partitions into the oil phase and shows no indication of surface activity . It has very limited solubility in water (16.5 ppm), modest solubility in glycerol (16.4 mg/mL), and is miscible with less polar organics except for silicone fluids .
科学的研究の応用
Environmental Degradation and Removal Techniques
- Synergistic Degradation in Aqueous Environments: Advanced oxidation processes (AOPs) have been explored for the degradation of ibuprofen in water, showing synergistic effects when combining sonolytic, photocatalytic, and sonophotocatalytic degradations, especially with catalysts like TiO2 and Fe3+. This research highlights the potential for effective environmental cleanup methods for removing ibuprofen from water sources (Madhavan, Grieser, & Ashokkumar, 2010).
Antibacterial Potential
- In Silico Validation Against Red Complex Pathogens: Studies have validated the antimicrobial potential of ibuprofen against pathogens like Porphyromonas gingivalis, Treponema denticola, and Tannerella forsythia, which are associated with periodontal infections. This underscores ibuprofen's potential utility beyond its well-known anti-inflammatory and analgesic effects (Jayaseelan, 2019).
Advanced Water Treatment Technologies
- Advanced Oxidation Processes (AOPs) for Water Treatment: Comprehensive reviews on ibuprofen's removal from various water sources using AOPs highlight the drug's persistence in the environment and the efficiency of AOPs in mitigating its presence. These processes offer promising solutions for addressing pharmaceutical pollution in water (Brillas, 2021).
Ecotoxicology
- Chronic Toxicity to Aquatic Life: Research into the chronic effects of ibuprofen on aquatic species, such as Daphnia magna, provides insight into the environmental impact of pharmaceuticals. It highlights the need for careful management of drug residues in aquatic environments (Heckmann et al., 2007).
Photocatalytic Degradation
- UV-LED/Catalytic Degradation: Studies demonstrate the efficiency of UV-LED/catalytic processes in degrading ibuprofen in synthetic wastewater. These findings contribute to the development of advanced water treatment technologies that could potentially be applied to other pharmaceutical contaminants (Wang et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEWLPOYLGNNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023140 | |
| Record name | Ibuprofen piconol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ibuprofen piconol | |
CAS RN |
64622-45-3 | |
| Record name | Ibuprofen piconol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64622-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofen piconol [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064622453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibuprofen piconol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ibuprofen piconol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pyridylmethyl 2-(4-isobutylphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUPROFEN PICONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0F91K5U4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene](/img/structure/B1674163.png)
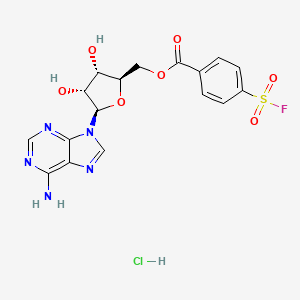
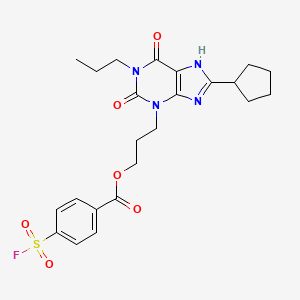
![2-[4-(2-Amino-3-mercapto-propylamino)-benzoylamino]-4-methylsulfanyl-butyric acid](/img/structure/B1674168.png)
